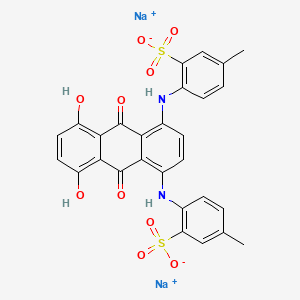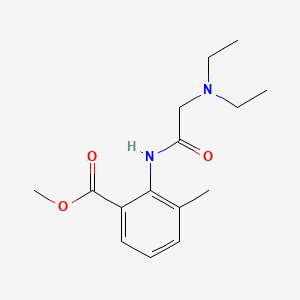
Verapamil
概要
説明
Verapamil is a non-dihydropyridine calcium channel blocker used in the treatment of high blood pressure, angina (chest pain from not enough blood flow to the heart), and supraventricular tachycardia . It works by relaxing the blood vessels so the heart does not have to pump as hard . It also increases the supply of blood and oxygen to the heart and slows electrical activity in the heart to control the heart rate .
Synthesis Analysis
Verapamil is synthesized through a process that involves the preparation of 5-(3,4-dimethoxyphenylethyl) methyl-amino-2-(3,4-dimethoxyphenyl)-2-isopropyl valeronitrile .
Molecular Structure Analysis
Verapamil’s molecular structure is C27H38N2O4 . It is a member of the non-dihydropyridine class of calcium channel blockers .
Chemical Reactions Analysis
Verapamil-sensitive electrodes based on commercially available components have been developed for analytical performance and use in drug analysis . An analytical technique based on fluorescence quenching of CdTe/CdS/ZnS quantum dots (QDs) was developed to quantify verapamil in commercially available preparations .
Physical And Chemical Properties Analysis
Verapamil has a molecular weight of 454.6 and is soluble in DMSO at 90 mg/mL . It is stored at 2-8°C and protected from light .
科学的研究の応用
Cardiovascular Applications
Verapamil is well-known for its use in treating cardiovascular conditions such as angina and hypertension. It is a calcium channel blocker that can improve blood flow and reduce blood pressure .
Diabetes Management
Studies have shown that Verapamil has several positive effects on diabetes management. It can delay the progression of Type 1 Diabetes (T1D), promote endogenous β-cell function, and reduce insulin requirements .
Keloid and Hypertrophic Scar Treatment
Verapamil has been used in the treatment of keloids and hypertrophic scars, showing correlations between its application and improved outcomes .
Pancreatic β-Cell Preservation
Emerging data suggest that Verapamil has potential benefits for pancreatic β-cells through the elevation and sustenance of C-peptide levels in patients with diabetes mellitus (DM) .
Induction of CCK
Research has revealed Verapamil’s induction of Cholecystokinin (CCK), a peptide hormone known for its role in nutrient digestion and insulin secretion, signifying a novel pathway through which Verapamil exerts its therapeutic effects .
Pharmacological Properties
Verapamil’s pharmacological properties have been extensively reviewed, highlighting its mechanisms of action and the breadth of its applications in various medical fields .
作用機序
Target of Action
Verapamil is a non-dihydropyridine calcium channel blocker . Its primary targets are the L-type calcium channels located in the vascular smooth muscle, cardiac myocytes, and cardiac nodal tissue (AV and SA nodes) . These channels play a crucial role in regulating the influx of calcium ions, which is essential for muscle contraction and electrical conduction within the heart .
Mode of Action
Verapamil inhibits the influx of calcium ions through these L-type calcium channels . By blocking these channels, verapamil reduces the intracellular concentration of calcium ions, leading to relaxation of vascular smooth muscle and a decrease in electrical conduction within the heart . This results in dilation of the arteries, reduced force of heart contraction, and slowing of the heart rate .
Biochemical Pathways
Verapamil’s action on calcium channels affects several biochemical pathways. It has been shown to inhibit the thioredoxin-interacting protein (TXNIP)/nod-like receptor protein 3 (NLRP3) inflammasome pathway, which plays a critical role in the pathogenesis of non-alcoholic fatty liver disease . By inhibiting this pathway, verapamil can ameliorate hepatic inflammation .
Pharmacokinetics
Verapamil is well absorbed following oral administration, but only about 20–35% of an oral dose reaches systemic circulation as unchanged drug due to first-pass metabolism . The drug is extensively metabolized in the liver, and its elimination half-life ranges from 2.8 to 7.4 hours . Verapamil’s pharmacokinetics can be influenced by factors such as age, liver function, and the presence of certain genetic polymorphisms .
Result of Action
The blockade of calcium channels by verapamil leads to several cellular and molecular effects. It can boost β-cell proliferation, enhance glucose-stimulated insulin secretion, and fortify cellular resilience . Verapamil also reduces the expression of TXNIP, a molecule involved in β-cell apoptosis and glucotoxicity-induced β-cell death . This can lead to cytoprotective and proliferative effects on pancreatic β-cells .
Action Environment
The efficacy of verapamil can be influenced by various environmental factors. For instance, the onset, grade, and brain distribution of Alzheimer’s disease pathological hallmarks, the time-sequential appearances of Alzheimer’s disease-related cognitive and behavioral dysfunction, and the chronobiologic and gender impact on calcium homeostasis and Alzheimer’s disease pathogenesis may condition the efficacy of verapamil . Furthermore, the presence of other drugs, patient’s diet, and individual genetic factors can also influence the drug’s action, efficacy, and stability .
Safety and Hazards
Verapamil is suspected of damaging fertility or the unborn child . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical attention/advice if exposed or concerned .
将来の方向性
Emerging data from current clinical trials suggest that verapamil has potential benefits for pancreatic β-cells through the elevation and sustenance of C-peptide levels in patients with diabetes mellitus (DM) . Verapamil is also being considered for its potential preventive and therapeutic role in Alzheimer’s disease .
Relevant Papers
A paper titled “Verapamil Prevents Decline of IGF-I in Subjects With Type 1 Diabetes and Promotes β-Cell IGF-I Signaling” discusses how verapamil promotes functional β-cell mass and improves glucose homeostasis in diabetic mice and humans with type 1 diabetes . Another paper titled “The β-cell effect of verapamil-based treatment in patients with type 2 diabetes: a systematic review” provides a systematic review of the β-cell effect of verapamil-based treatment in patients with type 2 diabetes .
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTNSNPWRIOYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041152 | |
| Record name | (+/-)-Verapamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Verapamil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 245 °C at 0.01 mm Hg, 243-246 °C at 1.00E-02 mm Hg | |
| Record name | Verapamil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Verapamil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility (mg/mL): water 83, ethanol (200 proof) 26, propylene glycol 93, ethanol (190 proof) >100, methanol >100, 2-propanol 4.6, ethyl acetate 1.0, DMF >100, methylene chloride >100, hexane 0.001; Freely soluble in chloroform, practically insoluble in ether /Verapamil hydrochloride/, Practically insoluble in water, Sparingly soluble in hexane; soluble in benzene, ether; freely soluble in the lower alcohols, acetone, ethyl acetate, chloroform, 4.47 mg/L | |
| Record name | Verapamil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Verapamil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Verapamil inhibits L-type calcium channels by binding to a specific area of their alpha-1 subunit,Cav1.2, which is highly expressed on L-type calcium channels in vascular smooth muscle and myocardial tissue where these channels are responsible for the control of peripheral vascular resistance and heart contractility. Calcium influx through these channels allows for the propagation of action potentials necessary for the contraction of muscle tissue and the heart's electrical pacemaker activity. Verapamil binds to these channels in a voltage- and frequency-dependent manner, meaning affinity is increased 1) as vascular smooth muscle membrane potential is reduced, and 2) with excessive depolarizing stimulus. Verapamil's mechanism of action in the treatment of angina and hypertension is likely due to the mechanism described above. Inhibition of calcium influx prevents the contraction of vascular smooth muscle, causing relaxation/dilation of blood vessels throughout the peripheral circulation - this lowers systemic vascular resistance (i.e. afterload) and thus blood pressure. This reduction in vascular resistance also reduces the force against which the heart must push, decreasing myocardial energy consumption and oxygen requirements and thus alleviating angina. Electrical activity through the AV node is responsible for determining heart rate, and this activity is dependent upon calcium influx through L-type calcium channels. By inhibiting these channels and decreasing the influx of calcium, verapamil prolongs the refractory period of the AV node and slows conduction, thereby slowing and controlling the heart rate in patients with arrhythmia. Verapamil's mechanism of action in the treatment of cluster headaches is unclear, but is thought to result from an effect on other calcium channels (e.g. N-, P-, Q-, or T-type). Verapamil is known to interact with other targets, including other calcium channels, potassium channels, and adrenergic receptors., Calcium antagonists inhibit excitation-contraction coupling in myocardial and smooth muscle by blocking the transmembrane carrier of calcium. This results in decreased myocardial contractility and in vasodilatation. ... /Salt not specified/, Verapamil has been shown to be neuroprotective in several acute neurotoxicity models due to blockade of calcium entry into neurons. However, the potential use of verapamil to treat chronic neurodegenerative diseases has not been reported. Using rat primary mesencephalic neuron/glia cultures, we report that verapamil significantly inhibited LPS-induced dopaminergic neurotoxicity in both pre- and post-treatment experiments. Reconstituted culture studies revealed that the presence of microglia was essential in verapamil-elicited neuroprotection. Mechanistic studies showed that decreased production of inflammatory mediators from LPS-stimulated microglia underlay neuroprotective property of verapamil. Further studies demonstrated that microglial NADPH oxidase (PHOX), the key superoxide-producing enzyme, but not calcium channel in neurons, is the site of action for the neuroprotective effect of verapamil. This conclusion was supported by the following two observations: 1) Verapamil failed to show protective effect on LPS-induced dopaminergic neurotoxicity in PHOX-deficient (deficient in the catalytic subunit of gp91(phox)) neuron/glia cultures; 2) Ligand binding studies showed that the binding of (3)H-verapamil onto gp91(phox) transfected COS7 cell membranes was higher than the non-transfected control. The calcium channel-independent neuroprotective property of verapamil was further supported by the finding that R(+)-verapamil, a less active form in blocking calcium channel, showed the same potency in neuroprotection, inhibition of pro-inflammatory factors production and binding capacity to gp91(phox) membranes as R(-)-verapamil, the active isomer of calcium channel blocker. In conclusion, our results demonstrate a new indication of verapamil-mediated neuroprotection through a calcium channel-independent pathway and provide a valuable avenue for the development of therapy for inflammation-related neurodegenerative diseases. | |
| Record name | Verapamil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00661 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Verapamil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Verapamil | |
Color/Form |
Viscous, pale yellow oil | |
CAS RN |
52-53-9 | |
| Record name | Verapamil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Verapamil [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verapamil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00661 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+/-)-Verapamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Verapamil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERAPAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ0O37KU29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Verapamil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Verapamil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Verapamil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Verapamil's primary molecular target?
A1: Verapamil primarily targets L-type voltage-gated calcium channels (Cav1.2) [, , , ]. These channels play a crucial role in calcium influx, influencing various physiological processes, particularly in cardiac and smooth muscle cells.
Q2: How does Verapamil interact with L-type calcium channels?
A2: Verapamil exhibits a higher affinity for the inactivated state of L-type calcium channels []. Binding to these channels, Verapamil inhibits calcium influx, leading to a decrease in intracellular calcium concentration.
Q3: What are the downstream effects of Verapamil's interaction with its target?
A3: By inhibiting calcium influx through L-type channels, Verapamil exerts several downstream effects, including:
- Cardiac: Decreased heart rate, reduced myocardial contractility, and prolonged atrioventricular (AV) nodal conduction time [, , , ].
- Vascular: Relaxation of vascular smooth muscle, leading to vasodilation and reduced blood pressure [, , ].
Q4: What is the molecular formula and weight of Verapamil?
A4: Verapamil's molecular formula is C27H38N2O4, and its molecular weight is 454.6 g/mol.
Q5: What is the bioavailability of orally administered Verapamil?
A5: Oral Verapamil has a low and variable bioavailability, averaging around 22% due to significant first-pass metabolism [].
Q6: How does Verapamil's metabolism impact its pharmacokinetic profile?
A6: Verapamil undergoes extensive hepatic metabolism, primarily by cytochrome P450 enzymes, particularly CYP3A4 [, ]. This leads to the formation of several metabolites, including norVerapamil, which also possesses pharmacological activity [, ].
Q7: Does Verapamil interact with other drugs?
A7: Yes, Verapamil can interact with various drugs due to its effects on drug-metabolizing enzymes and P-glycoprotein. For example, it can increase digoxin concentrations [], potentially leading to toxicity.
Q8: What are the main clinical applications of Verapamil?
A8: Verapamil is clinically used for treating various cardiovascular conditions, including:
- Supraventricular tachycardia (SVT): Intravenous Verapamil effectively terminates AV nodal reentrant tachycardia [].
- Hypertension: Verapamil lowers blood pressure [, ] and was found to be as effective as hydrochlorothiazide in achieving target blood pressure but with fewer patients requiring combination therapy [].
- Angina pectoris: Verapamil improves exercise capacity and reduces angina symptoms [, , ].
- Hypertrophic cardiomyopathy: Verapamil improves hemodynamic parameters and exercise capacity in patients with this condition [, ].
Q9: Are there differences in Verapamil's efficacy in different patient populations?
A9: Research suggests potential differences in Verapamil's effectiveness among different patient groups:
- Age: In elderly patients with ischemic heart disease, Verapamil was less effective than Diltiazem in increasing exercise duration, although it improved ischemic thresholds [].
- Training Status: Studies on sweating responses showed that L-type calcium channel blockade with Verapamil had a more pronounced effect on cholinergic sweating in trained individuals compared to untrained individuals [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

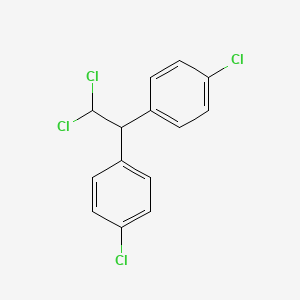
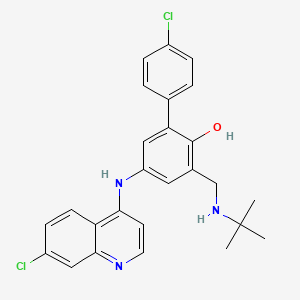


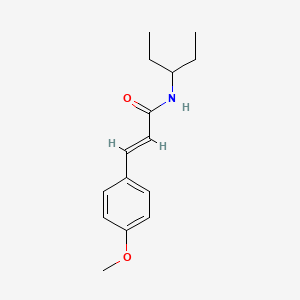
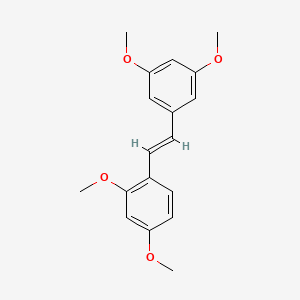
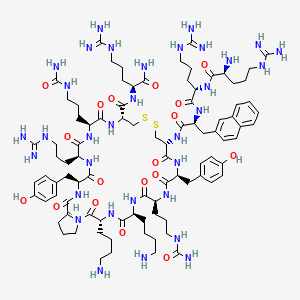
![N-(Naphthalen-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B1682972.png)


